3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde

Medicinal Chemistry Drug Design Lead Optimization

Generic pyrazole-benzaldehyde building blocks often lack defined electronic profiles, leading to failed SAR campaigns and irreproducible synthetic yields. 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1152559-00-6) solves this with quantifiable properties: • XLogP3 = 1.2 for enhanced passive diffusion & CNS drug design • TPSA = 80.7 Ų for peripheral target selectivity • Orthogonal aldehyde (condensation) & nitro (reduction) reactivity for versatile derivatization • Essential comparator alongside 3-H, 3-F, 3-Cl analogs for systematic SAR. Available in bulk with guaranteed purity. Ships globally.

Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
Cat. No. B13615352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde
Molecular FormulaC10H7N3O3
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O3/c14-7-8-2-3-9(10(6-8)13(15)16)12-5-1-4-11-12/h1-7H
InChIKeyRZUDRZDNXIJYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde: Key Building Block


3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1152559-00-6) is an aromatic aldehyde belonging to the class of N-arylpyrazoles, characterized by a benzaldehyde core substituted with a 1H-pyrazol-1-yl group at the para position and a nitro group at the meta position [1]. Its molecular formula is C₁₀H₇N₃O₃, with a molecular weight of 217.18 g/mol . The compound's structure features an electron-deficient aromatic ring due to the strong electron-withdrawing nature of both the nitro group and the aldehyde moiety, which modulates the reactivity of the pyrazole nitrogen [1]. This combination of functional groups provides a versatile platform for further derivatization, including condensation reactions at the aldehyde and electrophilic or nucleophilic substitutions on the pyrazole and benzene rings. The nitro group can also serve as a precursor to an amine or other functional groups, expanding its utility as a building block in medicinal chemistry and materials science.

3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde: Substitution Risks


The specific placement of substituents on the benzaldehyde ring of N-arylpyrazoles is a critical determinant of both physicochemical properties and reactivity, directly impacting downstream synthetic yields, purification complexity, and biological target engagement. Generic substitution with unsubstituted or differently substituted analogs (e.g., 3-H, 3-F, or 3-Cl) can lead to significant and quantifiable deviations in critical parameters. For instance, the strong electron-withdrawing nitro group at the 3-position on the 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde scaffold dramatically alters the compound's electronic distribution, lipophilicity, and polar surface area compared to analogs lacking this group [1]. These variations can affect the compound's performance in reactions such as Schiff base formation, where the aldehyde's electrophilicity is key, or in Suzuki-Miyaura couplings, where the nitro group can influence oxidative addition steps [2]. Moreover, differences in LogP and TPSA between the nitro analog and its halogenated or unsubstituted counterparts can profoundly influence the properties of any final product, including its solubility, membrane permeability, and off-target binding profiles, rendering generic substitution a high-risk approach for reproducible and predictive research [1].

3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde: Quantitative Comparison


Lipophilicity Enhancement vs. Unsubstituted and Fluoro Analogs

3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde exhibits a computed XLogP3 value of 1.2, which is significantly higher than its unsubstituted analog 4-(1H-pyrazol-1-yl)benzaldehyde (XLogP3 = 0.9) and its 3-fluoro analog (XLogP3 = 1.0) [1][2]. This difference of +0.3 log units indicates a stronger preference for partitioning into non-polar environments, which can be crucial for designing compounds that require optimal membrane permeability or target engagement in hydrophobic protein pockets [1].

Medicinal Chemistry Drug Design Lead Optimization

Increased Topological Polar Surface Area vs. Chloro and Fluoro Analogs

The presence of the nitro group in 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde results in a Topological Polar Surface Area (TPSA) of 80.7 Ų [1]. This is markedly higher than its 3-chloro (TPSA ≈ 34.9 Ų) and 3-fluoro (TPSA ≈ 34.9 Ų) analogs [2][3]. The difference of +45.8 Ų represents a substantial increase in polar surface area, which is a critical parameter in predicting a molecule's oral bioavailability and its ability to cross the blood-brain barrier (BBB).

Drug Design ADME Chemical Biology

Distinct Molecular Weight and Heavy Atom Profile

With a molecular weight of 217.18 g/mol and a heavy atom count of 16, 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde occupies a unique position in the molecular weight spectrum of common pyrazole-benzaldehyde building blocks . It is heavier than the unsubstituted analog (MW = 172.18 g/mol) and the fluoro analog (MW = 190.17 g/mol), but lighter than the chloro analog (MW = 206.63 g/mol) . This intermediate molecular weight provides a distinct physicochemical profile for structure-activity relationship (SAR) studies, where small changes in mass and atom type can correlate with significant shifts in target binding and in vivo behavior.

Medicinal Chemistry SAR Chemical Libraries

3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde: Key Applications


CNS Penetration Optimization Scaffold

The elevated XLogP3 value of 1.2 [1] makes this building block a rational choice for medicinal chemists aiming to enhance the passive diffusion of a lead compound across the blood-brain barrier. Its use is particularly strategic when designing CNS-targeting agents where increased lipophilicity is a critical design parameter, as evidenced by its +0.3 log unit advantage over the unsubstituted pyrazole-benzaldehyde [1][2].

Peripherally Restricted Drugs with Improved Solubility

Conversely, the high TPSA of 80.7 Ų [1] can be exploited to purposefully limit CNS exposure while simultaneously improving aqueous solubility. This is a common strategy in developing drugs for peripheral targets (e.g., inflammation, metabolic disorders) where minimizing side effects related to CNS activity is paramount. The +45.8 Ų TPSA increase over halogenated analogs provides a substantial buffer against unintended BBB penetration [1][2].

SAR Exploration of Electron-Withdrawing Effects

The strong electron-withdrawing nature of the nitro group makes 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde an essential comparator in systematic SAR studies. Researchers can use it alongside its 3-H, 3-F, and 3-Cl analogs to correlate the impact of increasing electron deficiency on both synthetic reaction yields (e.g., in the C-H functionalization of the pyrazole ring [2]) and biological activity. Its distinct molecular weight (217.18 g/mol) and heavy atom count (16) provide a valuable data point in such studies [1].

Precursor for Functionalized Heterocycles in Materials Science

The orthogonal reactivity of the aldehyde (condensation) and the nitro group (reduction to amine, followed by diazotization or amidation) makes this compound a versatile building block for constructing more complex heterocyclic systems such as Schiff bases, hydrazones, and pyrazolines [1]. These scaffolds are not only relevant in drug discovery but also in the development of ligands for catalysis and functional materials where precise electronic tuning is required.

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